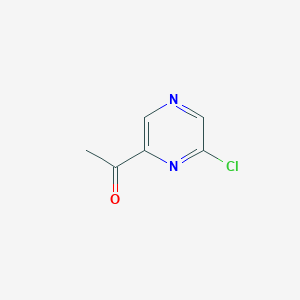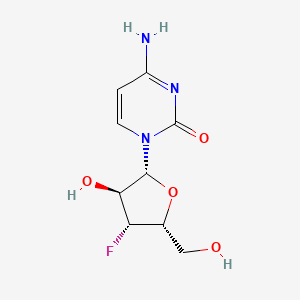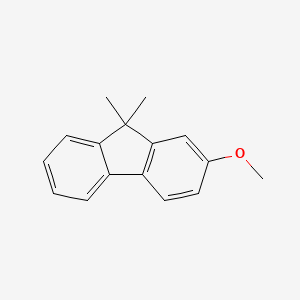
2-Méthoxy-9,9-diméthyl-9H-fluorène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C16H16O. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and two methyl groups at the 9-position. This compound is known for its white to almost white crystalline appearance and has a melting point of approximately 82°C .
Applications De Recherche Scientifique
2-Methoxy-9,9-dimethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
Mode of Action
It’s known that fluorene derivatives can exhibit lewis acid behavior, accepting electrons from other molecules and enabling the formation of complexes with transition metal ions . This suggests that 2-Methoxy-9,9-dimethyl-9H-fluorene may interact with its targets in a similar manner.
Biochemical Pathways
Fluorene derivatives are often used in the synthesis of organic semiconducting polymers for optoelectronic devices . This suggests that the compound may interact with biochemical pathways related to electron transfer and energy conversion .
Pharmacokinetics
The compound is known to be a solid at 20 degrees celsius, with a melting point of 82 degrees celsius . This suggests that the compound may have low solubility in aqueous solutions, which could impact its bioavailability.
Result of Action
Given its potential role as a lewis acid and its use in optoelectronic devices, it’s possible that the compound could affect electron transfer processes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-9,9-dimethyl-9H-fluorene. For instance, the compound’s solid state and melting point suggest that temperature could impact its solubility and therefore its bioavailability . Additionally, the compound’s potential role as a Lewis acid suggests that the presence of electron donors in the environment could influence its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9,9-dimethyl-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. In this process, fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride to introduce the methyl groups at the 9-position . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted fluorenes depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene, 3-methoxy-9,9-dimethyl-: Similar structure but with the methoxy group at the 3-position.
9H-Fluorene-9,9-dimethanol: Contains hydroxyl groups instead of a methoxy group.
Uniqueness
2-Methoxy-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propriétés
IUPAC Name |
2-methoxy-9,9-dimethylfluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBHUKZFZLEKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1508193.png)
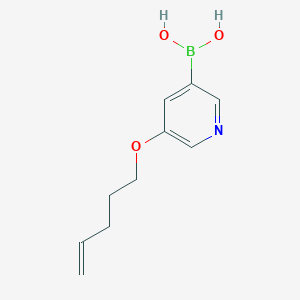
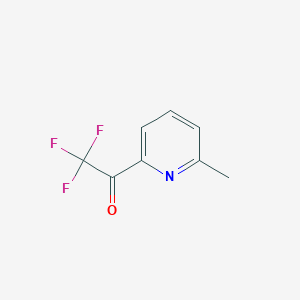
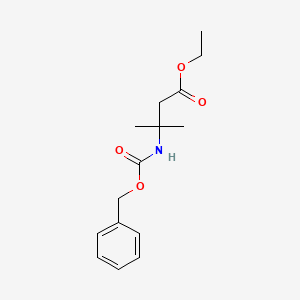
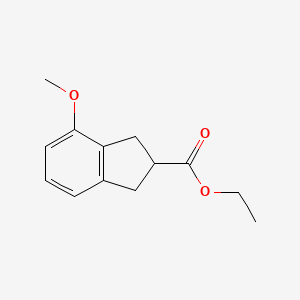
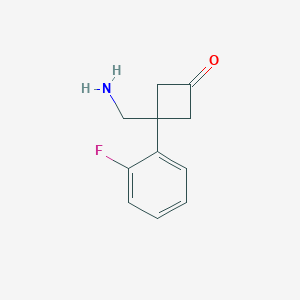
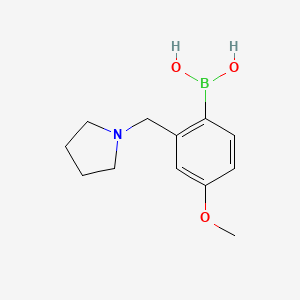

![Methyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1508257.png)
![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B1508259.png)
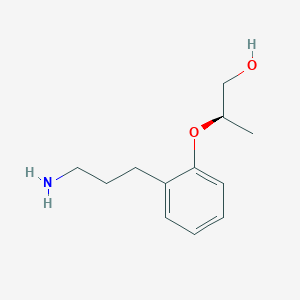
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1,1-dimethylethyl)-](/img/structure/B1508266.png)
